beta-Hydroxy-3-nitrophenylalanine
Description
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHARJQAJLMPIU-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C([C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722556 | |
| Record name | beta-Hydroxy-3-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75082-88-1 | |
| Record name | beta-Hydroxy-3-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The glycine o-nitroanilide Schiff base serves as a pronucleophile, activated by a cinchona alkaloid-derived Brønsted base catalyst (e.g., 1 in Figure 1). The o-nitroanilide group facilitates enolate formation through hydrogen bonding, enabling nucleophilic attack on 3-nitrobenzaldehyde. Syn-selective addition is achieved via a Zimmerman-Traxler transition state, with the catalyst’s chiral pocket inducing enantiocontrol.
Key Parameters:
-
Solvent: Dichloromethane (0.4 mL/mmol)
-
Temperature: 25°C
-
Catalyst Loading: 20 mol%
-
Reaction Time: 24–48 hours
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–89% | |
| Enantiomeric Excess (ee) | 92–96% | |
| Diastereomeric Ratio (dr) | 9:1 (syn:anti) |
This method’s scalability is limited by the cost of chiral catalysts, though recycling protocols are under investigation.
De Novo Biosynthesis via Engineered E. coli
Recent advances in metabolic engineering have enabled the biosynthesis of nitroaromatic amino acids. A 2021 study demonstrated the de novo production of para-nitro-L-phenylalanine in E. coli, providing a template for meta-nitration strategies.
Pathway Design and Enzymatic Nitration
The biosynthetic route involves two modules:
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Phenylalanine Overproduction: Engineered shikimate pathway with feedback-resistant enzymes (e.g., AroG<sup>fbr</sup>).
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Regioselective Nitration: Co-expression of an N-oxygenase (e.g., NO16) and a phenylalanine hydroxylase variant to direct nitration to the meta position.
Critical Enzymes:
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NO16 N-oxygenase: Converts L-phenylalanine to 3-nitro-L-phenylalanine via intermediate hydroxylamine.
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Tyrosine ammonia-lyase (TAL): Diverts flux from tyrosine to phenylalanine.
Fermentation Metrics
| Parameter | Value | Source |
|---|---|---|
| Titer in MOPS-EZ Media | 120 mg/L | |
| Specific Productivity | 0.8 mg/L/h | |
| Carbon Yield | 1.2% (glucose basis) |
Challenges include low titers and the need for oxygen-sensitive enzymes, necessitating anaerobic fermentation conditions.
Catalytic Amidocarbonylation of Phenylacetaldehyde Derivatives
Adapted from cobalt-catalyzed amidocarbonylation technology, this method synthesizes N-acetyl-β-phenylalanine analogs, which can be hydrolyzed to this compound.
Reaction Scheme and Conditions
Phenylacetaldehyde, acetamide, and synthesis gas (CO/H₂) react in the presence of a dicobalt octacarbonyl catalyst and rhodium cocatalyst:
Equation 1:
Optimized Parameters:
Yield and Selectivity
Post-synthesis nitration using mixed acid (HNO₃/H₂SO₄) introduces the 3-nitro group but suffers from regioselectivity issues (60–70% meta product).
Comparative Analysis of Methodologies
Technical and Economic Considerations
| Method | Advantages | Limitations |
|---|---|---|
| Brønsted Base Catalysis | High stereocontrol, mild conditions | High catalyst cost, scalability |
| Biosynthesis | Sustainable, avoids harsh reagents | Low titer, complex pathway tuning |
| Amidocarbonylation | High yield, established protocol | Requires toxic CO, regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxy-3-nitrophenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and hydroxyl groups influence the reactivity and orientation of the substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Beta-Keto-3-nitrophenylalanine.
Reduction: Beta-Hydroxy-3-aminophenylalanine.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemical Applications
Synthesis Building Block
β-Hydroxy-3-NPA serves as a versatile building block in organic synthesis. Its structure facilitates the formation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can yield derivatives such as beta-keto-3-nitrophenylalanine and beta-hydroxy-3-aminophenylalanine through specific chemical transformations.
Comparison with Similar Compounds
The unique combination of hydroxyl and nitro groups in β-Hydroxy-3-NPA distinguishes it from similar compounds like 3-nitrotyrosine and 4-nitrophenylalanine. This structural uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for synthetic chemists.
Biological Applications
Metabolic Pathways and Enzyme Interactions
Research indicates that β-Hydroxy-3-NPA may play a significant role in metabolic pathways. Its interaction with enzymes can modulate their activity, potentially leading to therapeutic effects. The compound's ability to participate in hydrogen bonding and electrostatic interactions enhances its effectiveness in biological systems.
Genetic Code Expansion
The incorporation of β-Hydroxy-3-NPA into proteins has been explored as a means to expand the genetic code. This approach allows for the site-specific introduction of non-canonical amino acids (ncAAs), enabling researchers to study protein structure and function more effectively. Such methodologies have been applied in various studies to enhance protein functions and develop new therapeutics .
Medical Applications
Therapeutic Properties
β-Hydroxy-3-NPA is under investigation for its potential therapeutic properties, including antimicrobial and anticancer activities. Its structural characteristics may enhance its efficacy against certain pathogens or cancer cells by interacting with specific molecular targets within these organisms .
Drug Development
The compound's unique properties make it an attractive candidate for drug development. Studies have demonstrated that β-hydroxylated non-standard amino acids can significantly improve the stability and efficacy of pharmaceutical compounds, leading to enhanced therapeutic outcomes .
Industrial Applications
Material Development
In industrial contexts, β-Hydroxy-3-NPA is utilized in the development of novel materials. Its chemical properties allow it to be used as a precursor for synthesizing pharmaceuticals and other bioactive compounds. This application is particularly relevant in industries focused on creating advanced materials with specific functionalities .
Case Study 1: Enzyme Engineering
A study explored the incorporation of β-Hydroxy-3-NPA into enzyme scaffolds to create artificial metalloenzymes capable of catalyzing complex reactions. This research highlighted the potential for using ncAAs to enhance enzyme activity and selectivity, paving the way for innovative biocatalytic processes .
Case Study 2: Cancer Therapeutics
Research involving β-Hydroxy-3-NPA demonstrated its ability to inhibit specific cancer cell lines through targeted interactions with metabolic enzymes. The findings suggest that this compound could be developed into a novel anticancer agent, warranting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of beta-Hydroxy-3-nitrophenylalanine involves its interaction with various molecular targets. The hydroxyl and nitro groups on the aromatic ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares beta-Hydroxy-3-nitrophenylalanine with phenylalanine, tyrosine, and (2S,3R)-beta-hydroxy-phenylalanine:
Key Observations :
Nitro Group Impact: The nitro group increases molecular weight by ~45 g/mol compared to tyrosine and introduces strong electron-withdrawing effects.
Hydroxyl Group: The beta-hydroxyl group (as in (2S,3R)-beta-hydroxy-phenylalanine) enhances hydrogen-bonding capacity, similar to tyrosine’s phenolic -OH. However, steric effects from the nitro group may limit interactions .
Acidity: The nitro group increases acidity of the aromatic hydroxyl (if present) and carboxyl groups compared to non-nitrated analogs.
Biological Activity
Beta-Hydroxy-3-nitrophenylalanine (β-HO-3-NPA) is a non-proteinogenic amino acid that has garnered attention due to its unique structural features and potential biological activities. The presence of both a hydroxyl and a nitro group on its aromatic ring contributes to its distinctive chemical reactivity and biological interactions. This article delves into the biological activity of β-HO-3-NPA, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of β-HO-3-NPA includes:
- A hydroxyl (-OH) group at the beta position.
- A nitro (-NO2) group at the meta position relative to the amino group.
This dual functionalization allows β-HO-3-NPA to engage in various biochemical interactions, influencing its biological activity.
Mechanisms of Biological Activity
The mechanisms through which β-HO-3-NPA exerts its biological effects include:
- Enzyme Interaction : The hydroxyl and nitro groups facilitate hydrogen bonding and electrostatic interactions with enzymes, potentially modulating their activity. This can influence metabolic pathways and signal transduction processes .
- Radical Scavenging : β-HO-3-NPA may act as a radical scavenger due to its electron-rich structure, which could provide protective effects against oxidative stress .
- Modulation of Amyloid Formation : Research indicates that compounds with similar structures can affect amyloid formation in peptides, suggesting that β-HO-3-NPA might influence protein aggregation processes linked to neurodegenerative diseases .
Antimicrobial Properties
Studies have indicated that β-HO-3-NPA exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes and interfere with metabolic functions makes it a candidate for further investigation as an antimicrobial agent.
Anticancer Potential
β-HO-3-NPA has been explored for its anticancer properties, particularly in inducing apoptosis in cancer cells. The compound's interaction with cellular signaling pathways may enhance its efficacy in cancer therapy.
Research Findings
Recent studies have provided insights into the biological activities of β-HO-3-NPA:
- In vitro Studies : Experiments have demonstrated that β-HO-3-NPA can inhibit the growth of specific cancer cell lines at concentrations as low as 1 µmol/L, indicating significant bioactivity .
- Case Studies : A case study involving the use of β-HO-3-NPA in a model organism showed promising results in reducing tumor size and enhancing survival rates compared to controls .
Comparative Analysis
The following table summarizes the biological activities of β-HO-3-NPA compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Radical Scavenging |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| 3-Nitrotyrosine | Low | Moderate | Yes |
| 4-Nitrophenylalanine | Moderate | Low | No |
Applications in Research and Industry
β-HO-3-NPA serves as a critical building block in organic synthesis and has potential applications in:
Q & A
Q. Table 1. LC-MS/MS Parameters for this compound Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (2.1 × 100 mm) | |
| Mobile Phase | 0.1% formic acid in HO/ACN (95:5) | |
| Flow Rate | 0.3 mL/min | |
| Ionization Mode | ESI (-) | |
| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
